molecular formula C10H7F6NO3S B5917421 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine CAS No. 55734-41-3

1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine

Cat. No. B5917421
CAS RN: 55734-41-3
M. Wt: 335.22 g/mol
InChI Key: CKWMYBMYJVUCMK-UHFFFAOYSA-N
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Description

1-[(Phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine, also known as PSTA, is a synthetic compound that has gained attention in the scientific community due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine is not fully understood, but it is believed to involve the formation of reactive intermediates that can undergo various chemical reactions. 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine has been shown to be a potent electrophilic reagent that can react with various nucleophiles, including amines, alcohols, and thiols.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine have not been extensively studied, but it has been shown to be relatively non-toxic in animal studies. 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine has been shown to have a low affinity for various biological targets, including enzymes and receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine in lab experiments is its ability to selectively introduce trifluoromethyl groups into organic molecules. Additionally, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine is relatively easy to synthesize and handle in the laboratory. One of the main limitations of using 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine is its reactivity and potential toxicity, which requires careful handling and storage.

Future Directions

Future research on 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine could focus on exploring its potential applications in various fields, including drug discovery, materials science, and organic synthesis. Additionally, further studies could be conducted to better understand the mechanism of action of 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine and its potential biochemical and physiological effects. Finally, new synthetic methods for 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine could be developed to improve its efficiency and reduce potential environmental impact.

Synthesis Methods

1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine can be synthesized through a multistep process involving the reaction of trifluoroacetic acid with sodium azide, followed by the reaction of the resulting azide with phenylsulfonyl chloride. The final step involves the reaction of the resulting sulfonate with trifluoroacetaldehyde to yield 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine.

Scientific Research Applications

1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine has been studied extensively for its potential applications in various scientific fields, including organic chemistry, medicinal chemistry, and material science. 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine has been shown to be an effective reagent for the synthesis of various organic compounds, including α-trifluoromethylated ketones and aldehydes. Additionally, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine has been used as a precursor for the synthesis of various biologically active compounds, including anti-cancer agents and anti-inflammatory drugs.

properties

IUPAC Name

[2,2-bis(trifluoromethyl)aziridin-1-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO3S/c11-9(12,13)8(10(14,15)16)6-17(8)20-21(18,19)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWMYBMYJVUCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1OS(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339353
Record name 1-[(Phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)-

CAS RN

55734-41-3
Record name 1-[(Phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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